molecular formula C7H17ClN2O B6251900 2-amino-N,3,3-trimethylbutanamide hydrochloride CAS No. 2276665-29-1

2-amino-N,3,3-trimethylbutanamide hydrochloride

Cat. No. B6251900
CAS RN: 2276665-29-1
M. Wt: 180.7
InChI Key:
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Description

2-Amino-N,3,3-trimethylbutanamide hydrochloride (2-ATMBHCl) is an organic compound that is widely used in laboratory research and scientific applications. It is a colorless, water-soluble solid that has a melting point of approximately 85°C and a boiling point of approximately 130°C. 2-ATMBHCl is a derivative of the amino acid, alanine, and is commonly used as an inhibitor or activator in biochemical and physiological experiments. 2-ATMBHCl has been studied extensively and has been found to have several interesting properties and applications.

Mechanism of Action

2-amino-N,3,3-trimethylbutanamide hydrochloride acts as an inhibitor or activator of various biochemical and physiological processes. It binds to specific enzymes and receptors in the body and modulates their activity. It also binds to specific DNA strands and modulates gene expression.
Biochemical and Physiological Effects
2-amino-N,3,3-trimethylbutanamide hydrochloride has been found to have several interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of certain receptors, including the nicotinic acetylcholine receptor, which is involved in the regulation of muscle contraction. 2-amino-N,3,3-trimethylbutanamide hydrochloride has also been found to modulate gene expression, including the expression of certain genes involved in the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

2-amino-N,3,3-trimethylbutanamide hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-amino-N,3,3-trimethylbutanamide hydrochloride is that it is a relatively inexpensive and easily accessible compound. Additionally, 2-amino-N,3,3-trimethylbutanamide hydrochloride is water-soluble, which makes it easy to use in aqueous solutions. However, 2-amino-N,3,3-trimethylbutanamide hydrochloride can be toxic if ingested, and it can be difficult to control the concentration of 2-amino-N,3,3-trimethylbutanamide hydrochloride in a solution.

Future Directions

2-amino-N,3,3-trimethylbutanamide hydrochloride has several potential future directions. One potential future direction is to investigate the effects of 2-amino-N,3,3-trimethylbutanamide hydrochloride on other enzymes and receptors. Additionally, 2-amino-N,3,3-trimethylbutanamide hydrochloride could be used to study the effects of drugs on the body and to investigate the mechanisms of action of drugs. Furthermore, 2-amino-N,3,3-trimethylbutanamide hydrochloride could be used to investigate the effects of various compounds on gene expression. Finally, 2-amino-N,3,3-trimethylbutanamide hydrochloride could be used to investigate the effects of various compounds on cellular processes, such as cell cycle progression.

Synthesis Methods

2-amino-N,3,3-trimethylbutanamide hydrochloride is synthesized from the amino acid alanine by the addition of two methyl groups and a hydrochloride group. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at a temperature of approximately 85°C and a pH of approximately 3.5. The reaction produces a colorless, water-soluble solid that has a melting point of approximately 85°C and a boiling point of approximately 130°C.

Scientific Research Applications

2-amino-N,3,3-trimethylbutanamide hydrochloride is commonly used as an inhibitor or activator in biochemical and physiological experiments. It is used to study the effects of various compounds on cellular processes, including enzyme activity and gene expression. 2-amino-N,3,3-trimethylbutanamide hydrochloride is also used to study the effects of drugs on the body and to investigate the mechanisms of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N,3,3-trimethylbutanamide hydrochloride involves the reaction of 2-amino-2-methylpropanol with 2,2,3-trimethylbutyryl chloride in the presence of a base to form the intermediate 2-(2,2,3-trimethylbutyrylamino)-2-methylpropanol, which is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-amino-2-methylpropanol", "2,2,3-trimethylbutyryl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-2-methylpropanol is reacted with 2,2,3-trimethylbutyryl chloride in the presence of a base to form the intermediate 2-(2,2,3-trimethylbutyrylamino)-2-methylpropanol.", "Step 2: The intermediate is then treated with hydrochloric acid to yield the final product, 2-amino-N,3,3-trimethylbutanamide hydrochloride." ] }

CAS RN

2276665-29-1

Product Name

2-amino-N,3,3-trimethylbutanamide hydrochloride

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

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